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molecular formula C7H3F4NO B1440756 2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone CAS No. 1186608-79-6

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone

Cat. No. B1440756
M. Wt: 193.1 g/mol
InChI Key: ZTKVVMLHWCELMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

Lithium chloride (0.500 g, 11.79 mmol) and diisopropylamine (1.8 mL, 12.84 mmol) were combined under nitrogen with dry tetrahydrofuran (10 mL) and cooled in a dry ice bath. N-Butyllithium (2.5 M solution in hexane, 5.0 mL, 12.50 mmol) was added and the mixture stirred for 10 minutes. 2-Fluoropyridine (0.800 mL, 9.30 mmol) was added dropwise and the reaction stirred. After 10 minutes, additional dry tetrahydrofuran (5 mL) was added to help with stirring. The mixture was stirred for 90 minutes then ethyl trifluoroacetate (1.7 mL, 14.30 mmol) was added dropwise. After 60 minutes the reaction was quenched by addition of hydrochloric acid (5N in 2-propanol, 5 mL, 10 mmol). The mixture was warmed to room temperature and water (150 mL) and ethyl acetate (200 ml) were added. The phases were mixed and separated and the organic dried with magnesium sulfate. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone (0.812 g, 4.21 mmol, 45.2% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Five
Quantity
1.7 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C(NC(C)C)(C)C.[Li+].CCC[CH2-].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1.[F:22][C:23]([F:30])([F:29])[C:24](OCC)=[O:25].Cl>C(OCC)(=O)C.O.O1CCCC1>[F:22][C:23]([F:30])([F:29])[C:24]([C:21]1[C:16]([F:15])=[N:17][CH:18]=[CH:19][CH:20]=1)=[O:25] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Five
Name
Quantity
0.8 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Six
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice bath
STIRRING
Type
STIRRING
Details
the reaction stirred
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
The phases were mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(=O)C=1C(=NC=CC1)F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.21 mmol
AMOUNT: MASS 0.812 g
YIELD: PERCENTYIELD 45.2%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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